molecular formula C13H16N4O B1585446 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)- CAS No. 30707-77-8

3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-

Cat. No. B1585446
CAS RN: 30707-77-8
M. Wt: 244.29 g/mol
InChI Key: JRZNCVVXDWABEX-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)- is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as APDP and is synthesized through a specific method.

Scientific Research Applications

Spectroscopic and Structural Investigations

  • Kumar et al. (2020) conducted a study on a synthetic analog of the biologically relevant 4H-pyran motif, which is structurally similar to the compound . They explored its spectral and structural properties, indicating its potential application in pharmaceutical drug discovery (Kumar et al., 2020).

Synthesis Techniques

  • Nikpassand et al. (2010) described a method for the regioselective synthesis of fused polycyclic pyrazolopyridines, which could be relevant for synthesizing variations of the compound of interest (Nikpassand et al., 2010).

Chemical Reactivity and Applications

  • Yıldırım et al. (2005) studied the functionalization reactions of a pyrazole derivative, providing insights into the chemical reactivity and potential applications of similar compounds in various fields, including medicinal chemistry (Yıldırım et al., 2005).

Crystal and Molecular Structure Analysis

  • Kimura et al. (1984) analyzed the crystal and molecular structure of a pyrazol-3-one derivative, which helps in understanding the structural characteristics and potential applications of similar compounds (Kimura et al., 1984).

DNA Interaction and Antibacterial Studies

  • Ramashetty et al. (2021) explored the DNA interaction and antibacterial properties of Co(II) and Cu(II) complexes of a pyrazole derivative. This research could be relevant for understanding the biological interactions and pharmaceutical applications of similar compounds (Ramashetty et al., 2021).

Synthesis of Derivatives and Molecular Structure

  • Rodinovskaya et al. (2003) focused on the synthesis and molecular structure analysis of pyrazole derivatives, which are crucial for the development of new pharmaceuticals and other chemical applications (Rodinovskaya et al., 2003).

properties

IUPAC Name

2-(4-aminophenyl)-5-pyrrolidin-1-yl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c14-10-3-5-11(6-4-10)17-13(18)9-12(15-17)16-7-1-2-8-16/h3-6H,1-2,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZNCVVXDWABEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN(C(=O)C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067569
Record name 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-
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Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-

CAS RN

30707-77-8
Record name 2-(4-Aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-3H-pyrazol-3-one
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Record name 1-(p-Aminophenyl)-3-pyrrolidino-5-pyrazolone
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Record name 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-
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Record name 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-
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Record name 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-3H-pyrazol-3-one
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Record name 1-(P-AMINOPHENYL)-3-PYRROLIDINO-5-PYRAZOLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-
Reactant of Route 2
3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-
Reactant of Route 3
3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-
Reactant of Route 4
3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-
Reactant of Route 5
3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-
Reactant of Route 6
3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-

Citations

For This Compound
1
Citations
N Alépée, E Adriaens, MH Grandidier, M Meloni… - Toxicology in Vitro, 2016 - Elsevier
A prospective multicentre study of the reconstructed human corneal epithelial tissue-based in vitro test method (SkinEthic™ HCE) was conducted to evaluate its usefulness to identify …
Number of citations: 27 www.sciencedirect.com

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